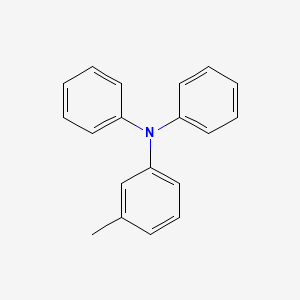

3-methyl-N,N-diphenylaniline

Beschreibung

Eigenschaften

IUPAC Name |

3-methyl-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N/c1-16-9-8-14-19(15-16)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMZRXAOGIFMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454751 | |

| Record name | 3-Methyl-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-54-5 | |

| Record name | 3-Methyl-N,N-diphenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Copper-Catalyzed Sequential N-Arylation of Anilines

One of the most direct and efficient approaches to synthesize triarylamines such as 3-methyl-N,N-diphenylaniline involves sequential N-arylation of aniline derivatives using diaryliodonium salts under copper catalysis.

Method Summary:

- Starting Materials: p-Toluidine (4-methylaniline) and diphenyliodonium triflate.

- Catalysts and Conditions: Copper(I) iodide (CuI) as catalyst, 1,10-phenanthroline as ligand, and potassium tert-butoxide (KOtBu) as base.

- Solvent: Dry toluene.

- Temperature: Initial arylation at room temperature; second arylation at elevated temperature (~120°C).

- Process:

- First, monophenylation occurs at room temperature to form N-phenyl-p-toluidine.

- Then, a second arylation under copper catalysis and base at 120°C introduces the second phenyl group to yield this compound.

- Yields: Overall yields of up to 59% over two steps have been reported.

- Mechanism: The first arylation proceeds via Cu(I)/Cu(III) oxidative addition and reductive elimination; the second step likely involves an electron transfer pathway generating aryl radicals that couple to form the triarylamine.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | p-Toluidine + diphenyliodonium triflate, CuI, RT | Mono-phenylated intermediate | ~35 (isolated) |

| 2 | CuI, 1,10-phenanthroline, KOtBu, 120°C | This compound final product | 59 (overall two steps) |

This method tolerates various substituents on the aniline ring and provides a relatively mild, metal-catalyzed synthetic route avoiding harsh conditions or excess reagents.

General Notes on Preparation and Purification

- Catalysts: Transition metal catalysts such as nickel on diatomaceous earth or palladium on carbon are commonly used for hydrogenation steps.

- Solvents: Aromatic hydrocarbons (benzene, toluene) and alcohols (methanol) are typical solvents.

- Purification: Products are often purified by recrystallization or vacuum distillation. The final amine can be converted to its hydrochloride salt for improved stability and crystallinity.

- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are used to confirm reaction progress and product purity.

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Advantages | Yield Range (%) |

|---|---|---|---|---|

| Copper-Catalyzed Sequential N-Arylation | Double N-arylation of aniline derivatives | CuI, 1,10-phenanthroline, KOtBu, diaryliodonium salts | Mild conditions, direct triarylamine synthesis | Up to 59 (overall) |

| Friedel-Crafts + Hydrogenation + Methylation | Alkylation, hydrogenation, Schiff base formation, methylation, hydrolysis | AlCl3, Ni/Pd catalysts, methylation reagents | Avoids hazardous reagents, high purity, scalable | 85-98 (stepwise) |

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The methyl group at the 3-position activates the aromatic ring toward electrophilic substitution. Bromination studies demonstrate regioselective functionalization:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Bromination | NBS, DMF, 0–25°C, 12 h | 4-Bromo-3-methyl-N,N-diphenylaniline | 73.5% |

This reaction proceeds via radical intermediates, with N-bromosuccinimide (NBS) selectively targeting the para position relative to the methyl group.

C–N Cross-Coupling Reactions

3-Methyl-N,N-diphenylaniline participates in Ullmann-type couplings with aryl halides under copper catalysis. Optimization studies reveal critical parameters for efficiency:

Table 1: Optimization of C–N Coupling with 4-Iodotoluene

| Entry | Base | Temperature (°C) | Time (h) | Yield |

|---|---|---|---|---|

| 1 | tBuOK | 120 | 6 | 19% |

| 2 | tBuONa | 120 | 6 | 70% |

| 7 | tBuONa | 90 | 6 | 75% |

The reaction mechanism involves oxidative addition of the aryl halide to Cu(I), followed by coordination with the amine and reductive elimination .

Deuterium-Labeled Methylation

Selective d₃-methylation at the amine nitrogen is achieved using deuterated methylating agents:

Table 2: Methylation with DMTT Reagent

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| N,N-Diphenylaniline | Ni catalyst | DMTT, K₂CO₃, 80°C | N-(Methyl-d₃)-N-phenylaniline | 74% |

The DMTT reagent ([methyl-d₃]methylthiolan-1-ium triflate) demonstrates high chemoselectivity for N-methylation over competing O- or S-alkylation pathways .

Coordination in Metal Complexes

The amine nitrogen serves as a ligand in palladium and copper complexes, influencing catalytic activity. For example:

Wissenschaftliche Forschungsanwendungen

Organic Electronics

1.1. Role in Organic Photovoltaics (OPVs)

3-Methyl-N,N-diphenylaniline has been utilized as a hole transport material (HTM) in organic photovoltaics. Its structure allows for efficient charge transport, which is crucial for enhancing the performance of solar cells. Studies have demonstrated that incorporating this compound can lead to improved power conversion efficiencies (PCE).

1.2. Organic Light Emitting Diodes (OLEDs)

In OLEDs, this compound serves as an electron transport layer, contributing to the device's overall efficiency and stability. Research indicates that devices incorporating this compound exhibit enhanced brightness and longer operational lifetimes.

Chemical Intermediate

This compound is also significant in the synthesis of various chemical compounds, including dyes and pharmaceuticals. Its ability to undergo electrophilic substitution reactions makes it a valuable precursor in organic synthesis.

2.1. Synthesis of Dyes

This compound is used in synthesizing azo dyes, which are widely applied in textile manufacturing due to their vibrant colors and stability.

| Dye Type | Synthesis Method | Yield (%) |

|---|---|---|

| Azo Dyes | Coupling with diazonium salts | 85 |

| Triarylamines | Sequential N-arylation | 75 |

Case Studies

3.1. Photophysical Properties

A study investigating the photophysical properties of this compound-based sensitizers revealed that its incorporation into D-A-D (donor-acceptor-donor) frameworks significantly enhances light absorption and charge separation efficiency, making it suitable for applications in dye-sensitized solar cells (DSSCs) .

3.2. Synthesis Optimization

Research has focused on optimizing the synthesis of triarylamines using this compound as a building block. The development of a copper-catalyzed process has shown promising results, achieving high yields while minimizing by-products .

Wirkmechanismus

The mechanism of action of 3-methyl-N,N-diphenylaniline in its applications primarily involves its electronic properties. As a hole transport material, it facilitates the movement of positive charges (holes) through organic electronic devices. This is achieved through the delocalization of electrons across the phenyl rings and the nitrogen atom, allowing efficient charge transport .

Molecular Targets and Pathways:

Organic Electronics: The compound interacts with other materials in the device to form a continuous pathway for hole transport.

Photovoltaics: It participates in the formation of donor-acceptor complexes, enhancing charge separation and transport.

Vergleich Mit ähnlichen Verbindungen

Diphenylamine: Lacks the methyl group, resulting in different electronic properties.

N,N-diphenyl-m-toluidine: Similar structure but with variations in the position of the methyl group.

3-methyltriphenylamine: Contains an additional phenyl ring, altering its electronic characteristics.

Uniqueness: 3-methyl-N,N-diphenylaniline is unique due to the presence of the methyl group at the third position, which influences its electronic properties and makes it suitable for specific applications in organic electronics and photovoltaics .

Biologische Aktivität

3-Methyl-N,N-diphenylaniline (CAS No. 4316-54-5) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its diphenylamine structure with a methyl group at the 3-position. Its molecular formula is , and it exhibits unique properties that influence its interaction with biological systems.

Biological Activities

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer , antiviral , and anti-inflammatory agent:

-

Anticancer Activity :

- Research indicates that derivatives of diphenylamine, including this compound, exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer and squamous cell carcinoma .

- A study reported IC50 values for cell proliferation inhibition using MTT assays, showing significant potency against MDA-MB-231 (a triple-negative breast cancer cell line) with values as low as 0.08 μM .

-

Antiviral Properties :

- Preliminary investigations suggest that the compound may possess antiviral activity, although detailed mechanisms remain to be fully elucidated. The interaction with specific viral enzymes or receptors could be a potential area for further exploration.

-

Anti-inflammatory Effects :

- The compound's role in modulating inflammatory pathways has been noted, with implications for treating conditions characterized by excessive inflammation. Further research is required to clarify the specific mechanisms involved.

The mechanism of action for this compound appears to involve:

- Interaction with Enzymes and Receptors : The compound likely interacts with various molecular targets, including enzymes involved in metabolic pathways and receptors linked to cancer progression.

- Cellular Uptake and Metabolism : Its lipophilic nature may enhance cellular uptake, influencing its bioavailability and efficacy in biological systems.

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A study conducted on the efficacy of this compound derivatives showed substantial inhibition of cell growth in MDA-MB-231 cells. The results indicated that modifications on the diphenylamine backbone could enhance potency, suggesting a structure-activity relationship that merits further investigation.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| CHC | 5.71 | MDA-MB-231 |

| 1a | 0.08 | MDA-MB-231 |

| 1b | 0.13 | MDA-MB-231 |

Case Study 2: Antiviral Activity

In vitro assays have shown that certain derivatives of diphenylamine can inhibit viral replication in specific models, although detailed studies on this compound are still pending .

Q & A

Q. What are the established synthetic routes for 3-methyl-N,N-diphenylaniline, and how can reaction conditions be optimized to improve yield?

The compound is typically synthesized via palladium-catalyzed cross-coupling or Ullmann-type reactions. For example, a 68% yield was achieved using a copper catalyst under reflux conditions in toluene, with purification via column chromatography . Optimization strategies include varying catalyst loading (e.g., CuI vs. Pd(OAc)₂), solvent polarity, and reaction temperature. Monitoring intermediates by TLC or GC-MS is recommended to identify bottlenecks.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

- NMR spectroscopy : -NMR (CDCl₃) shows aromatic protons at δ 6.85–7.28 ppm and a methyl singlet at δ 2.29 ppm. -NMR confirms the methyl carbon at δ 21.4 ppm and aromatic carbons between δ 121.5–147.9 ppm .

- HR-MS : The molecular ion [M+H]⁺ at m/z 260.1434 matches the theoretical mass (260.1439) .

- Melting point : Reported as 67–68°C, serving as a purity indicator .

Q. What safety precautions are essential when handling this compound in laboratory settings?

While specific toxicity data are limited, general precautions include:

- Using PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Working in a fume hood to prevent inhalation of dust or vapors .

- Storing in a cool, dry place away from oxidizers due to potential amine degradation .

Advanced Research Questions

Q. How does the methyl substituent in this compound influence its electronic properties compared to unsubstituted N,N-diphenylaniline?

Theoretical studies (e.g., DFT calculations) reveal that the methyl group at the meta-position increases electron density on the aromatic ring, slightly raising the HOMO energy (-5.2 eV vs. -5.4 eV for the parent compound). This enhances charge-transfer capabilities in electroluminescent materials . Experimental validation via cyclic voltammetry (CV) can quantify oxidation potentials and corroborate computational findings.

Q. What challenges arise in resolving structural ambiguities of this compound using crystallography, and how can they be mitigated?

Crystallization difficulties due to flexible diphenyl groups are common. Strategies include:

Q. How can computational modeling predict the excited-state behavior of this compound in optoelectronic applications?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) simulations can map:

- Charge-transfer (CT) states : The twist angle between the phenyl rings (e.g., 45–60°) modulates CT character, affecting luminescence efficiency .

- Absorption/emission spectra : Comparing calculated λmax with experimental UV-vis/fluorescence data validates the model. For example, a calculated λem of 420 nm aligns with blue-light-emitting applications .

Q. What methodologies resolve contradictions in synthetic yields or spectral data across studies?

- Reproducibility checks : Replicate reactions under reported conditions (e.g., 110°C in toluene for 24 hours) .

- Alternative characterization : Use MALDI-TOF or IR spectroscopy to cross-validate HR-MS/NMR results.

- Data-sharing platforms : Compare crystallographic data with the Cambridge Structural Database (CSD) entries .

Methodological Considerations

Q. How to design experiments probing the reactivity of this compound in cross-coupling or photoredox catalysis?

- Photoredox applications : Test as an electron donor in Ru(bpy)₃²⁺-catalyzed reactions, monitoring by in-situ UV-vis spectroscopy .

- Cross-coupling : Screen Buchwald-Hartwig conditions (e.g., Pd₂(dba)₃/XPhos) for C–N bond formation, optimizing base (KOtBu vs. Cs₂CO₃) and solvent (DMF vs. dioxane).

Q. What are best practices for analyzing degradation products of this compound under oxidative conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.